Isobutyl-thiazol-2-ylmethyl-amine

Übersicht

Beschreibung

Isobutyl-thiazol-2-ylmethyl-amine is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various derivatives of thiazole compounds, which include imidazo[2,1-b]thiazol-5-amine, a thiadiazole hybrid with ibuprofen, and imidazo[2,1-b]-1,3,4-thiadiazole derivatives. Although none of the papers directly address Isobutyl-thiazol-2-ylmethyl-amine, they provide insights into the synthesis, structure, and properties of closely related compounds .

Synthesis Analysis

The synthesis of thiazole derivatives is often achieved through multi-component reactions. For instance, imidazo[2,1-b]thiazol-5-amine derivatives are synthesized via a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride under reflux conditions in toluene . Similarly, the ibuprofen-thiadiazole hybrid compound is prepared through cyclization of ibuprofen with thiosemicarbazide using POCl3 . These methods demonstrate the versatility of synthetic approaches for thiazole derivatives, which could be applicable to the synthesis of Isobutyl-thiazol-2-ylmethyl-amine.

Molecular Structure Analysis

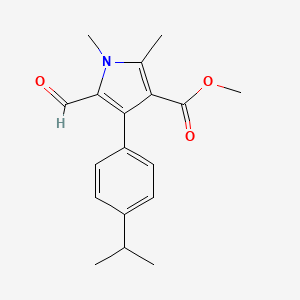

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques and X-ray diffraction. For example, the ibuprofen-thiadiazole hybrid compound's structure was determined by FT-IR, multinuclear NMR spectroscopies, and single-crystal X-ray diffraction, revealing a triclinic system with space group P-1 . The crystal structure of 2-isobutyl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole was also determined by single-crystal X-ray diffraction, showing that the ring atoms in the imidazothiadiazole moiety are almost coplanar . These analyses are crucial for understanding the three-dimensional arrangement of atoms in thiazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from their synthesis and structural properties. The presence of various functional groups, such as amine, thiadiazole, and imidazo groups, suggests that these compounds can participate in a range of chemical reactions, including cyclization, substitution, and hydrogen bonding interactions . The vibrational analysis of the ibuprofen-thiadiazole hybrid compound indicates the presence of strong resonance interactions within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The ibuprofen-thiadiazole hybrid compound crystallizes in the triclinic system and displays strong signals in the infrared and Raman spectra, suggesting partial double bond character in the thiadiazole moiety . The crystal structure of the imidazothiadiazole derivative reveals a coplanar arrangement of ring atoms, which could influence its physical properties such as solubility and melting point . Additionally, the antitumor activity of a thiazol-2-amine derivative against the Hela cell line indicates the potential biological properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Thiazole compounds, including derivatives of Isobutyl-thiazol-2-ylmethyl-amine, have been explored for their potential in medicinal chemistry due to their biological activity:

Discovery of JAK2 Inhibitors : Thiazol-2-yl amine was identified as an isosteric replacement for pyrazol-3-yl amine in the development of potent and selective JAK2 inhibitors, highlighting its utility in targeting specific kinases involved in disease pathways (Ioannidis et al., 2010).

Anticancer Activity : Some thiazole derivatives have shown promising anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Kumbhare et al., 2014).

Organic Synthesis

Thiazole compounds are also significant in organic synthesis, providing versatile building blocks for constructing complex molecules:

Heterocyclic Synthesis : α-Metalated isocyanides, which can be derived from thiazole compounds, are used in the synthesis of various heterocycles, demonstrating the importance of thiazole derivatives in expanding the toolbox for organic chemists (Schöllkopf, 1979).

Multi-Component Reactions : Thiazoles are involved in multi-component reactions, providing efficient pathways to synthesize novel compounds, which is crucial for drug discovery and materials science (Heck & Dömling, 2000).

Materials Science

The unique properties of thiazole compounds extend their applications to materials science, especially in the development of functional materials:

Corrosion Inhibition : Thiazole derivatives have been studied for their ability to inhibit corrosion of metals in acidic environments, indicating their potential in protecting industrial materials (Farahati et al., 2019).

Security Inks : Novel V-shaped thiazole molecules have been developed with mechano-chromic and pH-responsive properties, suitable for applications in security inks and sensing technologies (Lu & Xia, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Isobutyl-thiazol-2-ylmethyl-amine is a compound that belongs to the thiazole class of molecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of thiazole compounds are often dependent on the specific derivative and its functional groups.

Mode of Action

For instance, some thiazole compounds act as agonists or antagonists at postjunctional nicotinic receptors . The specific interaction of Isobutyl-thiazol-2-ylmethyl-amine with its targets would depend on its chemical structure and the nature of its functional groups.

Biochemical Pathways

Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes . The exact pathways affected would depend on the specific targets of Isobutyl-thiazol-2-ylmethyl-amine.

Result of Action

Thiazole compounds are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

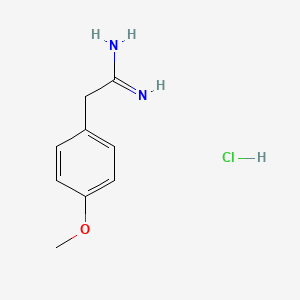

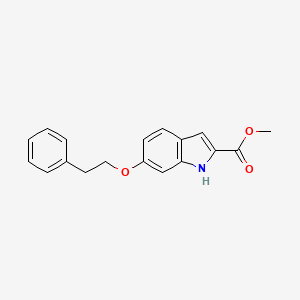

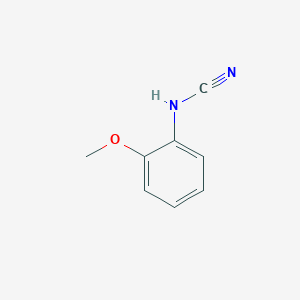

IUPAC Name |

2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-7(2)5-9-6-8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSRMJOAVCEUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B3022414.png)

![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)

![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)